3,4,4-Trifluoro-3-butenyl thiocyanate

Description

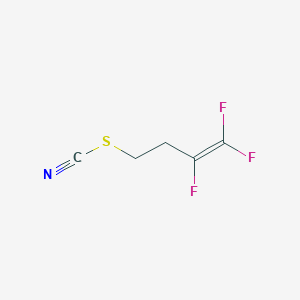

3,4,4-Trifluoro-3-butenyl thiocyanate (CAS: 565418-57-7) is a fluorinated organosulfur compound with the molecular formula C₅H₄F₃NS and a molecular weight of 167.15 g/mol . Its structure features a thiocyanate (-SCN) group attached to a trifluorinated butenyl chain, which confers unique electronic and steric properties due to the electron-withdrawing effects of fluorine atoms. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of 4-bromo-1,1,2-trifluoro-1-butene with ammonium thiocyanate, yielding intermediates like 3,4,4-trifluoro-3-butenyl dithiocarbamate, which are further processed into halogenated thiazoles .

The compound’s fluorinated backbone enhances its stability and reactivity in synthetic applications, particularly in agrochemical and pharmaceutical intermediates. Its InChIKey (MAXODDCVGFVSDL-UHFFFAOYSA-N) reflects its stereochemical uniqueness .

Properties

CAS No. |

565418-57-7 |

|---|---|

Molecular Formula |

C5H4F3NS |

Molecular Weight |

167.15 g/mol |

IUPAC Name |

3,4,4-trifluorobut-3-enyl thiocyanate |

InChI |

InChI=1S/C5H4F3NS/c6-4(5(7)8)1-2-10-3-9/h1-2H2 |

InChI Key |

MAXODDCVGFVSDL-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC#N)C(=C(F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Size and Complexity : The fluorinated compound is significantly smaller (MW: 167.15) compared to aromatic thiocyanates like 7h (MW: 547.65) or bis-pyridone probes, reflecting differences in synthetic accessibility and volatility .

- Fluorination Effects: The trifluoroalkenyl chain in this compound enhances electrophilicity, making it more reactive in SN2 reactions compared to non-fluorinated analogs .

- Functional Group Diversity : Aromatic thiocyanates (e.g., 7h , 7j ) prioritize π-π interactions and hydrogen bonding, whereas the fluorinated derivative relies on halogen and sulfur-based reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.